molecular formula C12H12FIN2O2 B12966168 Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate

Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate

Cat. No.: B12966168
M. Wt: 362.14 g/mol
InChI Key: SBFXIQSGGWRHDZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring system. This particular compound is characterized by the presence of a tert-butyl ester group, a fluorine atom at the 5-position, and an iodine atom at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.

    Introduction of Fluorine and Iodine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor. The iodine atom can be introduced through iodination reactions using iodine or iodine monochloride.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole ring.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.

    Biological Studies: The compound is used in biological studies to investigate the role of indazole derivatives in various biological pathways.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-iodo-1H-indazole-1-carboxylate: Similar structure but lacks the fluorine atom.

    Tert-butyl 5-fluoro-1H-indazole-1-carboxylate: Similar structure but lacks the iodine atom.

    5-Fluoro-3-iodo-1H-indazole-1-carboxylic acid: Similar structure but lacks the tert-butyl ester group.

Uniqueness

Tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

Molecular Formula

C12H12FIN2O2

Molecular Weight

362.14 g/mol

IUPAC Name

tert-butyl 5-fluoro-3-iodoindazole-1-carboxylate

InChI

InChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3

InChI Key

SBFXIQSGGWRHDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)I

Origin of Product

United States

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